Home > Products > Screening Compounds P50241 > 2-iodo-5-(trifluoromethyl)-1,3,4-oxadiazole
2-iodo-5-(trifluoromethyl)-1,3,4-oxadiazole - 1600360-28-8

2-iodo-5-(trifluoromethyl)-1,3,4-oxadiazole

Catalog Number: EVT-6401135
CAS Number: 1600360-28-8
Molecular Formula: C3F3IN2O
Molecular Weight: 263.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Iodo-5-(trifluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. This compound features a trifluoromethyl group, which significantly influences its chemical properties and biological activities. The presence of iodine further enhances its reactivity, making it an interesting target for synthetic and medicinal chemistry.

Source

The compound is often synthesized through various chemical methods that utilize readily available starting materials. It has garnered attention in recent years for its potential applications in drug discovery and material science.

Classification

2-Iodo-5-(trifluoromethyl)-1,3,4-oxadiazole is classified as a trifluoromethylated oxadiazole, a subclass of oxadiazole compounds that exhibit unique electronic properties due to the presence of the trifluoromethyl group. This classification is significant as it influences both the reactivity and the biological activity of the compound.

Synthesis Analysis

Methods

The synthesis of 2-iodo-5-(trifluoromethyl)-1,3,4-oxadiazole can be achieved through several methodologies:

  1. Vilsmeier Reaction: This involves the reaction of an appropriate carboxylic acid with phosphorus oxychloride and dimethylformamide to generate an intermediate that can further react with hydroxylamine to form oxadiazoles .
  2. Microwave-Assisted Synthesis: Recent advancements have shown that microwave irradiation can significantly reduce reaction times and improve yields when synthesizing oxadiazoles from amidoximes and carboxylic acids .
  3. One-Pot Synthetic Procedures: These methods allow for the synthesis of multiple derivatives in a single reaction vessel, streamlining the process and reducing purification steps .

Technical Details

In a typical synthesis, starting materials such as aryl nitriles or amidoximes are reacted under controlled conditions with trifluoroacetic anhydride or other activating agents. The reaction conditions (temperature, solvent, and time) are crucial for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 2-iodo-5-(trifluoromethyl)-1,3,4-oxadiazole consists of:

  • A five-membered ring containing two nitrogen atoms.
  • A trifluoromethyl group attached to one carbon atom.
  • An iodine atom substituted at the 2-position of the ring.
Chemical Reactions Analysis

Reactions

2-Iodo-5-(trifluoromethyl)-1,3,4-oxadiazole participates in various chemical reactions due to its electrophilic nature:

  1. Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines or alcohols under basic conditions.
  2. Cycloaddition Reactions: The compound can engage in cycloaddition reactions with alkenes or alkynes to form more complex structures.
  3. Dehalogenation Reactions: Under certain conditions, the iodo substituent may be removed to form derivatives lacking halogens.

Technical Details

The reactivity of this compound is influenced by the electron-withdrawing effects of both the trifluoromethyl and iodine groups, which stabilize negative charges during nucleophilic attacks.

Mechanism of Action

Process

The mechanism of action for compounds like 2-iodo-5-(trifluoromethyl)-1,3,4-oxadiazole often relates to their interactions with biological targets:

  1. Enzyme Inhibition: The compound may inhibit specific enzymes by mimicking substrate structures or binding to active sites.
  2. Antimicrobial Activity: It has been noted that similar oxadiazoles exhibit antimicrobial properties through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Data

Studies have shown that derivatives of 1,3,4-oxadiazoles can exhibit significant biological activity against various pathogens, indicating potential for therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting points vary based on purity but are generally in the range of 100–200 °C depending on substitutions.

Chemical Properties

  • Solubility: Generally soluble in organic solvents such as dichloromethane or dimethyl sulfoxide.
  • Stability: Stable under normal laboratory conditions but may decompose upon prolonged exposure to moisture or heat.

Relevant Data or Analyses

Spectroscopic analyses (NMR, IR) confirm structural integrity and purity post-synthesis. For example:

  • Infrared spectroscopy shows characteristic peaks corresponding to functional groups present in the molecule.
Applications

Scientific Uses

2-Iodo-5-(trifluoromethyl)-1,3,4-oxadiazole has several notable applications:

  1. Drug Discovery: Its derivatives are being explored for potential use as antimicrobial agents and anticancer drugs due to their biological activity.
  2. Material Science: The unique electronic properties imparted by the trifluoromethyl group make it suitable for applications in organic electronics and photonic devices.
  3. Research Tool: Used in various synthetic pathways as a building block for more complex molecular architectures in medicinal chemistry.

This compound exemplifies the versatility and importance of heterocyclic compounds in modern chemistry and pharmacology.

Introduction to 1,3,4-Oxadiazole Derivatives in Modern Chemistry

Historical Evolution of Oxadiazole-Based Drug Discovery

The 1,3,4-oxadiazole scaffold has evolved from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Initially explored for its aromatic stability and synthetic versatility, this five-membered heterocycle – featuring one oxygen and two nitrogen atoms – gained prominence due to its unique bioisosteric properties. Raltegravir (antiretroviral) and Zibotentan (anticancer) exemplify FDA-approved drugs leveraging this core, demonstrating clinical validation of the pharmacophore [1]. The scaffold’s capacity to mimic ester/amide bonds while resisting metabolic hydrolysis underpins its utility, as it forms critical hydrogen-bonding interactions with biological targets like kinases and viral integrases [1] [8].

Recent decades witnessed intensified research, with over 60% of oxadiazole medicinal chemistry publications emerging post-2000. Innovations focus on diversifying C2/C5 substituents to modulate target engagement, exemplified by Pleconaril (antiviral) and Ataluren (genetic disorder therapy) [4] [6]. This trajectory highlights the scaffold’s adaptability in addressing evolving therapeutic challenges, from antimicrobial resistance to oncology.

Table 1: Milestones in Oxadiazole-Based Drug Development

Year RangeDevelopment PhaseKey AdvancesRepresentative Agents
1884-1940sHeterocycle Discovery & Early SynthesisInitial synthetic routes (Tiemann-Krüger), structural characterizationNone commercialized
1950s-1980sFirst-Generation TherapeuticsOxolamine (cough suppressant), Fasiplon (anxiolytic)Oxolamine, Prenoxdiazine
1990s-PresentRational Drug DesignStructure-based optimization, halogenated derivativesRaltegravir, Zibotentan
2010s-PresentTargeted & Multifunctional AgentsHybrid scaffolds, trifluoromethyl/iodo combinationsAntiparasitic derivatives [2]

Role of Halogenation and Fluorination in Bioactive Heterocycles

Halogen incorporation, particularly fluorination, strategically enhances the drug-likeness of heterocyclic compounds. The trifluoromethyl (–CF₃) group profoundly influences pharmacokinetics: its high lipophilicity (πR = 0.88) improves membrane permeability, while strong C–F bond stability counters oxidative metabolism [2] [5]. In oxadiazoles, –CF₃ at C5 creates a balanced electron-withdrawing effect, reducing π-electron density at C2 and activating it for nucleophilic substitution – a gateway for further structural diversification [3] [8].

Fluorinated oxadiazoles exhibit optimized ADME profiles, as evidenced by trifluoromethyl-substituted derivatives showing 3-5× greater metabolic stability in microsomal assays compared to methyl analogues [1] [6]. The steric mimicry of –CF₃ to isopropyl groups further enables subtle binding pocket interactions, enhancing target affinity. For example, antiparasitic oxadiazoles with C5–CF₃ substituents demonstrated >90% Plasmodium falciparum inhibition at nanomolar concentrations, attributed to optimized hydrophobic pocket occupancy [2].

Table 2: Impact of Halogen Substituents on Oxadiazole Properties

Halogen/GroupElectron Effect (σₚ)Lipophilicity (πR)Key Pharmacological ContributionsCommon Synthetic Routes
F+0.06+0.14Enhanced binding affinity, metabolic stabilityBalz-Schiemann, Halex reaction
Cl+0.23+0.71Improved target residence timeElectrophilic chlorination (NCS)
Br+0.23+0.86Radiolabeling, cross-coupling handlesNBS, electrochemical methods
I+0.18+1.12Pd-catalyzed coupling, PET imagingNIS, metal-catalyzed C−H activation
CF₃+0.54+0.88Metabolic stability, membrane penetrationRuppert-Prakash reagent, Cu-mediated trifluoromethylation

Significance of Iodo-Trifluoromethyl Substitution in Medicinal Chemistry

The simultaneous presence of iodine at C2 and trifluoromethyl at C5 in 1,3,4-oxadiazoles creates a pharmacophore with unique dual functionality. Iodo serves as an orthogonal handle for late-stage diversification via cross-coupling (e.g., Suzuki, Sonogashira), enabling rapid SAR exploration without scaffold re-synthesis [2] [9]. Concurrently, the electron-deficient C5–CF₃ group induces a dipole moment >2.5 Debye, enhancing interactions with nucleophilic residues (e.g., lysine, histidine) in enzyme binding sites [3] [5].

Structurally, the steric contrast between compact iodine (van der Waals radius: 1.98 Å) and bulky –CF₃ (volume ≈ 38 ų) generates defined molecular topography. This asymmetry promotes selective target engagement, as observed in antiparasitic screens where iodo-trifluoromethyl oxadiazoles inhibited Trypanosoma brucei (IC₅₀: 1.2 μM) with 50-fold selectivity over mammalian cells [2]. The iodine’s role extends to diagnostic applications, as radioiodinated analogues serve as tracers for target identification.

Synthetically, 2-iodo-5-(trifluoromethyl)-1,3,4-oxadiazole (SMILES: Ic1nnc(o1)C(F)(F)F) is accessed via:

  • Cyclocondensation: Trifluoroacetic hydrazide with ortho-iodo benzoic acid derivatives under dehydrating conditions (POCl₃, P₂O₅) [1]
  • Direct C–H Iodination: Using N-iodosuccinimide (NIS) directed by 8-aminoquinoline auxiliaries [9]
  • Halogen Exchange: From chloro/bromo precursors via Finkelstein-type reactions with NaI in acetone [3]

This iodo-CF₃ synergy exemplifies modern fragment-based design, merging synthetic versatility with targeted bioactivity – positioning it as a privileged structure for parasitic and oncological therapeutics [2] [6].

Table 3: Comparative Bioactivity of Halogenated 5-(Trifluoromethyl)-1,3,4-Oxadiazoles

C2 SubstituentAntiparasitic IC₅₀ (T. brucei)Log P (Experimental)Plasmodium falciparum Inhibition (%)Key Synthetic Precursor
H>50 μM1.9212 ± 3Trifluoroacetic hydrazide
Cl8.7 μM2.1563 ± 52-Chloroacetohydrazide
Br3.2 μM2.3884 ± 6Ethyl bromopyruvate
I1.2 μM2.65>902-Iodo-1H-imidazole-1-carboxamide
CH₃25.1 μM1.7828 ± 4Pyruvic hydrazide

Properties

CAS Number

1600360-28-8

Product Name

2-iodo-5-(trifluoromethyl)-1,3,4-oxadiazole

Molecular Formula

C3F3IN2O

Molecular Weight

263.9

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.